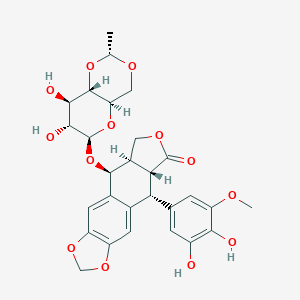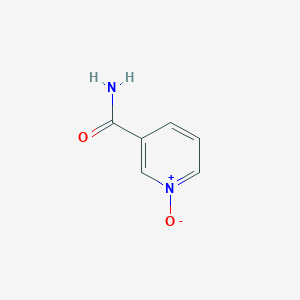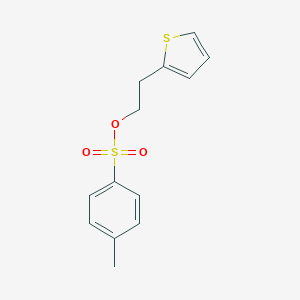
3',4'-ジヒドロキシエトポシド
概要
説明
3’,4’-Dihydroxyetoposide is an anti-cancer agent that belongs to the group of epipodophyllotoxins. It inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This compound has shown significant inhibition of human cytochrome P450 3A4 and human liver microsomes .
科学的研究の応用
3’,4’-Dihydroxyetoposide has a wide range of scientific research applications. In the field of oncology, it is used as an anti-cancer agent due to its ability to inhibit DNA synthesis and cell division . It has also been studied for its potential neurological applications, particularly in the interaction with dopamine receptors. Additionally, it has been used in the formulation of submicron emulsions with biosurfactants for improved drug delivery .
作用機序
Target of Action
3’,4’-Dihydroxyetoposide, also known as Etoposide catechol, primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
The compound interacts with its target by forming a complex with topoisomerase II and DNA . This interaction induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by 3’,4’-Dihydroxyetoposide is the DNA replication pathway. By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption leads to DNA breakage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of 3’,4’-Dihydroxyetoposide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been shown to have significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes , which play a crucial role in drug metabolism.
Result of Action
The primary result of 3’,4’-Dihydroxyetoposide’s action is the induction of cell death . By causing DNA breakage and preventing DNA repair, the compound disrupts the normal cell cycle, preventing cells from entering the mitotic phase. This disruption leads to apoptosis, or programmed cell death .
生化学分析
Biochemical Properties
3’,4’-Dihydroxyetoposide inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This drug also has significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes .
Cellular Effects
3’,4’-Dihydroxyetoposide has been shown to have significant effects on various types of cells. It inhibits DNA synthesis and cell division, leading to DNA breakage and the formation of single-stranded breaks . It is not active against cells without a nucleus, such as erythrocytes .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dihydroxyetoposide involves its binding to topoisomerase II, which leads to DNA breakage and the formation of single-stranded breaks . This inhibits DNA synthesis and cell division, thereby exerting its anti-cancer effects .
準備方法
The synthesis of 3’,4’-Dihydroxyetoposide involves the direct condensation of 4’-demethyl-epipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-beta-D-glucopyranose in the presence of trimethylsilyl trifluoromethane sulfonate (TMSOTf) . This method provides enhanced yields over existing synthetic techniques, reduced reaction times, and permits more favorable isolation reaction procedures .
化学反応の分析
3’,4’-Dihydroxyetoposide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include Lewis acids as catalysts and different substituted glucopyranosides . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
類似化合物との比較
3’,4’-Dihydroxyetoposide shares structural similarities with other epipodophyllotoxins, such as etoposide and teniposide. it is unique in its specific inhibition of human cytochrome P450 3A4 and its significant inhibition of human liver microsomes . Similar compounds include etoposide, teniposide, and other derivatives of podophyllotoxin.
特性
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJPLOJEPTJMM-FMEAWWTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905158 | |
| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-54-3, 113566-41-9 | |
| Record name | 3',4'-Dihydroxyetoposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-O-DEMETHYLETOPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)






